Cas no 353470-24-3 (2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

2-(2,2-ジフェニルアセトアミド)-4H,5H,6H,7H,8H-シクロヘプタビチオフェン-3-カルボキサミドは、複雑な環状構造とチオフェン骨格を有する有機化合物です。この化合物は、ジフェニルアセトアミド基とカルボキサミド基が結合した特異的な分子設計により、高い安定性と選択的反応性を示します。特に、シクロヘプタビチオフェン骨格の剛直性と電子特性が、医薬品中間体や材料科学分野での応用可能性を高めています。分子内の極性官能基は溶解性の調整が可能であり、創薬研究における構造最適化の柔軟性を提供します。また、芳香環と飽和環のハイブリッド構造が、特異的な分子間相互作用を可能にし、生体適合性材料開発への応用が期待されます。

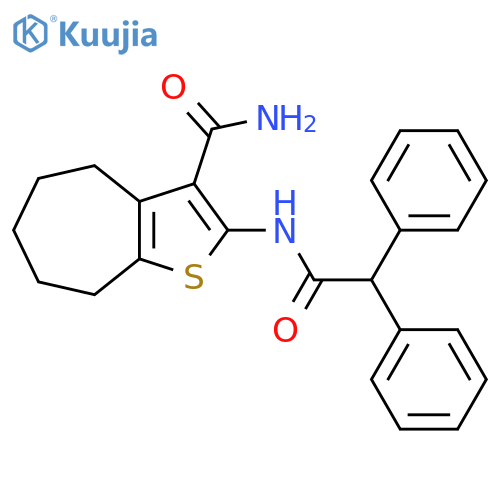

353470-24-3 structure

商品名:2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

- 2-(2,2-diphenylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-

- Z27936178

- 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

- 2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- AK-968/11842088

- 353470-24-3

- F0806-0392

- AKOS001044185

- AB00279473-02

- Oprea1_152252

- 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

-

- インチ: 1S/C24H24N2O2S/c25-22(27)21-18-14-8-3-9-15-19(18)29-24(21)26-23(28)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2,(H2,25,27)(H,26,28)

- InChIKey: WNZOKTWACFWJRM-UHFFFAOYSA-N

- ほほえんだ: C12CCCCCC=1C(C(N)=O)=C(NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)S2

計算された属性

- せいみつぶんしりょう: 404.15584919g/mol

- どういたいしつりょう: 404.15584919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- 密度みつど: 1.264±0.06 g/cm3(Predicted)

- ふってん: 608.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 13.24±0.20(Predicted)

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0806-0392-4mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 4mg |

$66.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-30mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 30mg |

$119.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-100mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 100mg |

$248.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-25mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 25mg |

$109.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-2μmol |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 2μmol |

$57.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-50mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 50mg |

$160.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-10mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 10mg |

$79.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-10μmol |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 10μmol |

$69.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-20mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 20mg |

$99.0 | 2023-08-06 | |

| Life Chemicals | F0806-0392-40mg |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

353470-24-3 | 90%+ | 40mg |

$140.0 | 2023-08-06 |

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

353470-24-3 (2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬